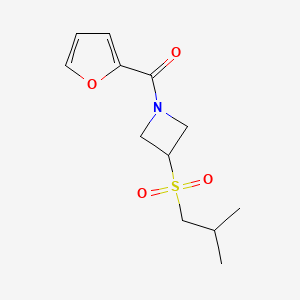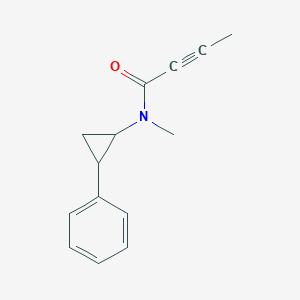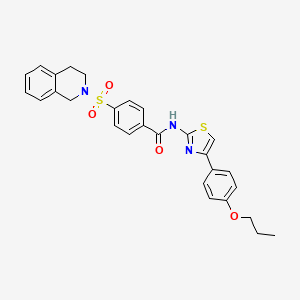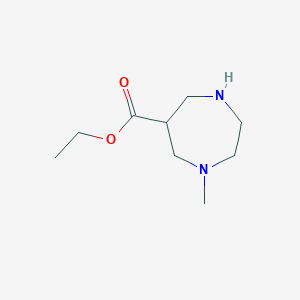
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” were not found, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction . This involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to an azetidine ring via a methanone group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, furans are known to be important intermediates for the synthesis of oxygenated natural products . They can undergo various reactions due to the presence of the oxygen atom in the ring .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
Furan derivatives are pivotal in the conversion of biomass to valuable chemicals, serving as key intermediates in the synthesis of a variety of polymers and materials. For example, furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF), are considered versatile platform chemicals with potential to replace non-renewable hydrocarbon sources. They are used in the production of monomers, polymers, fuels, solvents, and pharmaceuticals, highlighting their significance in sustainable chemistry and green technology applications (Chernyshev et al., 2017).
Food Safety and Toxicology
In the food industry, furan derivatives like furan itself have been identified in various food products, necessitating research into their formation, dietary exposures, and mitigation strategies. This research is crucial for understanding the potential health risks and developing methods to reduce exposure to these compounds, thus improving food safety and public health (Zhang & Zhang, 2022).
Medicinal Chemistry
Furan derivatives play a significant role in medicinal chemistry, where they are integrated into the structure of bioactive molecules, including drugs targeting cancer, viruses, and other diseases. Their inclusion in nucleobases, nucleosides, and analogues has been explored for antiviral, antitumor, and antimycobacterial activities, underscoring their versatility and importance in drug design (Ostrowski, 2022).
Green Chemistry and Solvent Selection
In the context of green chemistry, the selection of solvents for the production of furans from biomass is critical. Research into environmentally friendly solvents that can enhance the efficiency and sustainability of furan production processes is ongoing, illustrating the role of furan derivatives in advancing sustainable industrial practices (Esteban et al., 2020).
Propiedades
IUPAC Name |
furan-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)10-6-13(7-10)12(14)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWTYRRAAFGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)


![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)


![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
